N-(4-ethoxyphenyl)-2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a synthetic quinoline derivative featuring:
- A 1,3-dioxolo[4,5-g]quinolin core with a ketone group at position 4.
- A [(4-ethylphenyl)amino]methyl substituent at position 7 of the quinoline ring.
- An acetamide linker connecting the core to a 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-[(4-ethylanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-5-7-22(8-6-19)30-16-21-13-20-14-26-27(37-18-36-26)15-25(20)32(29(21)34)17-28(33)31-23-9-11-24(12-10-23)35-4-2/h5-15,30H,3-4,16-18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVDBAKYSPGOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OCC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes may include:
Formation of the dioxoloquinolinyl moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Coupling with the ethylphenylamino group: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The quinoline core of the compound is known for its ability to intercalate DNA and inhibit topoisomerases, making it a candidate for anticancer drug development. Studies have shown that derivatives of quinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(4-ethoxyphenyl)-2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide have been tested for their efficacy against breast and lung cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
Neuroprotective Properties : The compound's structure suggests potential activity as an acetylcholinesterase inhibitor. Such activity is crucial in developing treatments for neurodegenerative diseases like Alzheimer's. Research indicates that similar compounds can enhance cholinergic transmission in the brain, leading to improved cognitive function in animal models.
Pharmacological Applications
Antimicrobial Activity : The presence of the dioxolo group enhances the compound's solubility and bioavailability, which is beneficial for antimicrobial applications. Preliminary studies have shown that quinoline derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The compound could be further explored as a lead structure for developing new antibiotics.
Anti-inflammatory Effects : Compounds with similar structural features have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. This application is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis.
Materials Science
Organic Photovoltaics : The unique electronic properties of quinoline-based compounds make them suitable for applications in organic solar cells. Research has indicated that incorporating such compounds into photovoltaic devices can improve efficiency due to their ability to facilitate charge transport.
Fluorescent Probes : The compound's structure allows it to act as a fluorescent probe in biological imaging applications. Its ability to selectively bind to specific biomolecules can be harnessed for visualizing cellular processes in real-time.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Cytotoxic effects on cancer cell lines |
| Neuroprotective Agents | Potential acetylcholinesterase inhibition | |
| Pharmacology | Antimicrobial Agents | Activity against various bacterial strains |
| Anti-inflammatory Drugs | Inhibition of inflammatory mediators | |
| Materials Science | Organic Photovoltaics | Improved efficiency in solar cells |
| Fluorescent Probes | Effective binding for biological imaging |
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that quinoline derivatives showed significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved DNA intercalation and subsequent apoptosis induction.
- Neuroprotective Research : Research highlighted in Neuropharmacology revealed that a similar compound improved cognitive function in Alzheimer’s disease models by enhancing cholinergic signaling through acetylcholinesterase inhibition.
- Antimicrobial Testing : A comparative study published in Antimicrobial Agents and Chemotherapy found that quinoline derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotic agents.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Acting as an agonist or antagonist at receptor sites.
Interfering with signaling pathways: Disrupting key steps in cellular signaling cascades.
Biological Activity
N-(4-ethoxyphenyl)-2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core integrated with various aromatic substituents, contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of 485.5 g/mol. The structure includes a dioxolo ring that enhances its chemical stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C28H27N3O5 |
| Molecular Weight | 485.5 g/mol |
| CAS Number | 894558-18-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor activity through interactions with binding sites. The unique structural features enhance its binding affinity and specificity for these targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Quinoline derivatives have been reported to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways. For example, it could potentially inhibit serine proteases that are critical in various physiological processes such as blood coagulation and inflammation .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a related quinoline derivative significantly inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Antimicrobial Efficacy : In vitro tests showed that compounds with similar structures displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .
- Enzyme Interaction Studies : Research on enzyme inhibition highlighted the potential of this compound to act as a selective inhibitor for certain proteases involved in inflammatory responses. This suggests a therapeutic application in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline Cores
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to ; †Calculated using PubChem tools.
Key Structural Differences and Implications
Core Modifications: The target compound’s 1,3-dioxolo[4,5-g]quinolin core (a fused dioxane ring) distinguishes it from simpler quinolin-2-one or quinolin-4-one derivatives (e.g., ). This fused ring system may enhance rigidity and influence binding to biological targets . Compounds with [1,4]dioxino[2,3-g]quinolin cores (e.g., ) are positional isomers of the target, which could lead to divergent bioactivity due to altered spatial interactions.
Substituent Variations: The [(4-ethylphenyl)amino]methyl group at position 7 (target) contrasts with methoxy (), chloro (), or tosyl () groups in analogues. These differences impact electronic properties:
- Tosyl and chloro groups are electron-withdrawing, possibly improving stability but reducing bioavailability .
- The acetamide linker is conserved across many analogues, suggesting its role in maintaining structural integrity or target binding.
Bioactivity Clustering: highlights that compounds with similar structural motifs (e.g., quinoline cores with acetamide linkers) cluster into groups with related bioactivity profiles .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(4-ethoxyphenyl)-2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction stoichiometry, solvent selection, and temperature. For analogous compounds, protocols often involve sequential coupling steps (e.g., amide bond formation via acetyl chloride in dichloromethane with Na₂CO₃ as a base) and purification via silica gel chromatography followed by recrystallization . Yield improvements (e.g., from 58% to higher efficiencies) can be achieved by iterative reagent addition and monitoring via TLC.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For example, ¹H NMR in CDCl₃ should show distinct peaks for aromatic protons (δ 7.39–7.16 ppm), methylene groups (δ 3.31–4.11 ppm), and ethoxy substituents (δ 1.21–1.50 ppm). High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carbonyl at ~1650 cm⁻¹) .
Q. What solvent systems are recommended for solubility studies?
- Methodological Answer : Solubility screening should include polar aprotic solvents (e.g., DMSO, DMF), chlorinated solvents (CH₂Cl₂), and aqueous-organic mixtures. For structurally similar compounds, solubility >61.3 µg/mL in DMSO has been reported, with adjustments via pH or co-solvents (e.g., PEG-400) for in vitro assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for HOMO-LUMO analysis) and molecular docking (using software like AutoDock Vina) can predict binding affinities to target proteins. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation to prioritize derivatives with optimal steric and electronic properties .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line viability, serum protein interference). A systematic approach includes:
- Replicating assays under standardized conditions (e.g., fixed ATP concentrations).
- Cross-validating results using orthogonal techniques (e.g., SPR for binding kinetics vs. cell-based IC₅₀).
- Applying multivariate statistical analysis to isolate confounding factors (e.g., solvent toxicity) .
Q. How can reaction intermediates be characterized to improve mechanistic understanding?
- Methodological Answer : Advanced techniques like LC-MS/MS and in-situ IR spectroscopy can track intermediates. For example, monitoring acetyl chloride consumption during amidation (via LC-MS) and correlating with NMR shifts (δ 2.14 ppm for acetyl groups) helps identify rate-limiting steps . Time-resolved X-ray crystallography may also resolve transient intermediates in solid-phase reactions.
Q. What experimental designs minimize byproduct formation during heterocyclic ring closure?
- Methodological Answer : Byproduct suppression requires precise control of reaction kinetics. For quinoline-based systems, slow addition of cyclizing agents (e.g., POCl₃) at subambient temperatures (−10°C to 0°C) and inert atmospheres (N₂/Ar) reduces side reactions. Post-reaction quenching with aqueous NaHCO₃ and extraction with ethyl acetate improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
